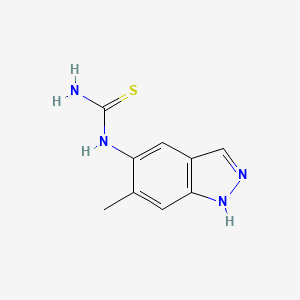

N-(6-methyl-1H-indazol-5-yl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

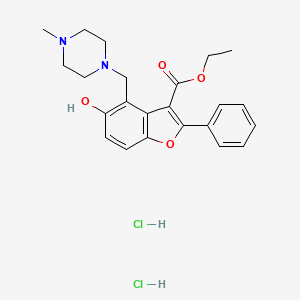

“N-(6-methyl-1H-indazol-5-yl)thiourea” is a chemical compound with the CAS Number: 691857-99-5 and a linear formula of C9H10N4S . It has a molecular weight of 206.27 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “N-(6-methyl-1H-indazol-5-yl)thiourea” is 1S/C9H10N4S/c1-5-2-8-6(4-11-13-8)3-7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“N-(6-methyl-1H-indazol-5-yl)thiourea” is a solid compound . It has a molecular weight of 206.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación

Anticancer Activity

Field

Application

Indazole derivatives have been found to possess anticancer activity. For example, a drug called niraparib has been widely used for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

Methods

The specific methods of application or experimental procedures would depend on the specific derivative and the type of cancer being treated.

Results

The results have shown that these derivatives can be effective in treating various types of cancer .

Antifungal and Antibacterial Activity

Field

Application

Indazole derivatives have been found to possess antifungal and antibacterial activities .

Methods

The specific methods of application or experimental procedures would depend on the specific derivative and the type of fungal or bacterial infection being treated.

Results

The results have shown that these derivatives can be effective in treating various types of fungal and bacterial infections .

Anti-inflammatory Activity

Application

Indazole derivatives have been found to possess anti-inflammatory activity .

Methods

The specific methods of application or experimental procedures would depend on the specific derivative and the type of inflammation being treated.

Results

The results have shown that these derivatives can be effective in treating various types of inflammation .

Treatment of Parkinson’s Disease

Field

Application

A structurally novel, highly potent drug-like compound developed by Merck, known as MLi-2, is a selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for treatment of Parkinson’s disease .

Methods

The specific methods of application or experimental procedures would depend on the specific derivative and the stage of Parkinson’s disease being treated.

Results

The results have shown that this derivative can be effective in treating Parkinson’s disease .

Antihypertensive Activity

Application

Indazole-containing heterocyclic compounds have been found to possess antihypertensive properties .

Methods

The specific methods of application or experimental procedures would depend on the specific derivative and the type of hypertension being treated.

Results

The results have shown that these derivatives can be effective in treating hypertension .

Antidepressant Activity

Field

Application

Indazole-containing heterocyclic compounds have been found to possess antidepressant properties .

Methods

The specific methods of application or experimental procedures would depend on the specific derivative and the type of depression being treated.

Results

The results have shown that these derivatives can be effective in treating depression .

Safety And Hazards

Propiedades

IUPAC Name |

(6-methyl-1H-indazol-5-yl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-5-2-8-6(4-11-13-8)3-7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVUGPRSNMHENF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=S)N)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327827 |

Source

|

| Record name | (6-methyl-1H-indazol-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819789 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(6-methyl-1H-indazol-5-yl)thiourea | |

CAS RN |

691857-99-5 |

Source

|

| Record name | (6-methyl-1H-indazol-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

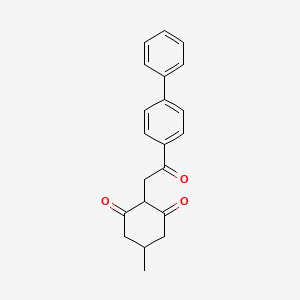

![5H-indeno[1,2-d]pyrimidine](/img/structure/B2375711.png)

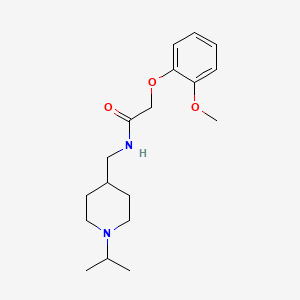

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2375712.png)

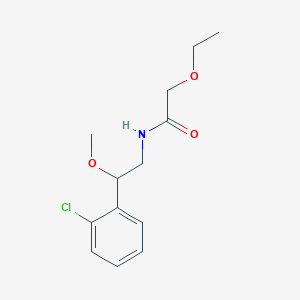

![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2375713.png)

![N-[2-(1-Hydroxycyclopentyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2375716.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2375717.png)

![3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2375719.png)

![2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2375720.png)

![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)

![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)